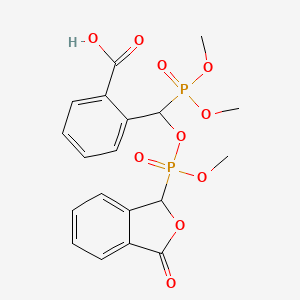
2-((Dimethoxyphosphoryl)((methoxy(3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphoryl)oxy)methyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Dimethoxyphosphoryl)((methoxy(3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphoryl)oxy)methyl)benzoic acid is a complex organic compound with a molecular formula of C19H20O10P2 and a molecular weight of 470.3 g/mol . This compound is known for its unique structure, which includes a benzoic acid moiety, a dihydroisobenzofuran ring, and multiple phosphoryl groups. It is often used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Dimethoxyphosphoryl)((methoxy(3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphoryl)oxy)methyl)benzoic acid involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-((Dimethoxyphosphoryl)((methoxy(3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphoryl)oxy)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the phosphoryl groups.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphoryl derivatives, while substitution reactions can produce a variety of substituted benzoic acid derivatives .
Wissenschaftliche Forschungsanwendungen
2-((Dimethoxyphosphoryl)((methoxy(3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphoryl)oxy)methyl)benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-((Dimethoxyphosphoryl)((methoxy(3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphoryl)oxy)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s phosphoryl groups can participate in phosphorylation reactions, which are crucial in various biochemical processes. Additionally, the benzoic acid moiety may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl 2-(1-methyl-3-oxo-1,3-dihydroisobenzofuran-1-yl)malonate: Shares the dihydroisobenzofuran ring but differs in the functional groups attached.
Olaparib Impurity: Contains similar phosphoryl groups but has a different overall structure.
Uniqueness
2-((Dimethoxyphosphoryl)((methoxy(3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphoryl)oxy)methyl)benzoic acid is unique due to its combination of a benzoic acid moiety, a dihydroisobenzofuran ring, and multiple phosphoryl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications .
Eigenschaften
Molekularformel |
C19H20O10P2 |
|---|---|
Molekulargewicht |
470.3 g/mol |
IUPAC-Name |
2-[dimethoxyphosphoryl-[methoxy-(3-oxo-1H-2-benzofuran-1-yl)phosphoryl]oxymethyl]benzoic acid |
InChI |
InChI=1S/C19H20O10P2/c1-25-30(23,26-2)19(14-10-6-4-8-12(14)16(20)21)29-31(24,27-3)18-15-11-7-5-9-13(15)17(22)28-18/h4-11,18-19H,1-3H3,(H,20,21) |
InChI-Schlüssel |
AIKDACNYRKIGJT-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(C1C2=CC=CC=C2C(=O)O1)OC(C3=CC=CC=C3C(=O)O)P(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


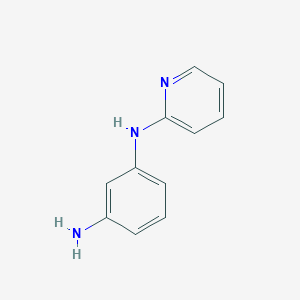

![N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B14915790.png)
![(4S,7R,9aS)-4-((tert-Butoxycarbonyl)amino)-5-oxooctahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxylic acid](/img/structure/B14915798.png)
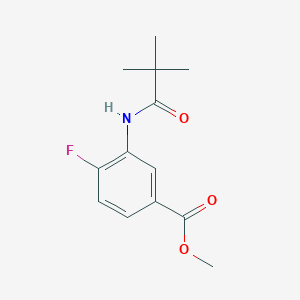
![3-[[(2S)-3-[(2S)-2-[[(1R)-2,3-dihydro-1H-inden-1-yl]carbamoyl]pyrrolidin-1-yl]-2-[[(2S)-2-(methylamino)propanoyl]amino]-3-oxopropyl]carbamoyl]-4-methoxybenzenesulfonyl fluoride](/img/structure/B14915807.png)

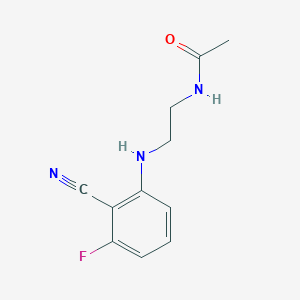
![2,4-Dichlorophenyl 2,6-bis(4-methoxyphenyl)-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate](/img/structure/B14915815.png)
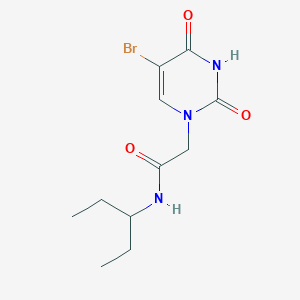
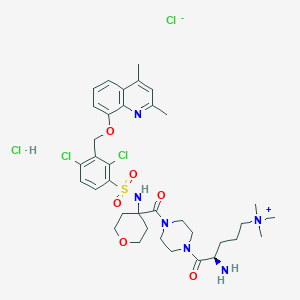
![4-Bromobenzaldehyde [4-(diphenylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B14915859.png)
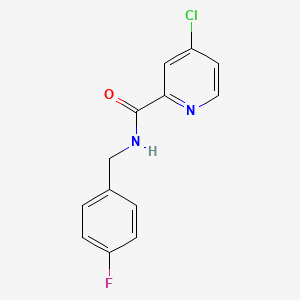
![Methyl 3-(2'-(diphenylphosphanyl)-4-fluoro-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14915870.png)
